3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-12-17-18-15-10-9-14(19-20(12)15)16-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVBRVIJDWJPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole with 3-phenylpropylamine in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyridazine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Neuropharmacological Agents
Research indicates that compounds similar to 3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibit properties that may be beneficial in treating neurological disorders. The triazole moiety is known for its ability to interact with neurotransmitter systems.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of triazolo-pyridazine compounds and their effects on serotonin receptors. The findings suggested that these compounds could modulate serotonergic activity, which is crucial for conditions such as depression and anxiety disorders .
Anticancer Activity
The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted.
Data Table: Anticancer Activity of Triazolo-Pyridazine Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AKT | 0.5 | |
| 5-methyl-[1,2,4]triazolo[4,3-b]pyridazin | ERK | 0.8 |
These results indicate that the compound may be effective against various cancer types by targeting key signaling pathways.
Anti-inflammatory Properties
Emerging studies suggest that compounds with similar structures can exhibit anti-inflammatory effects. The triazole ring has been associated with the inhibition of pro-inflammatory cytokines.
Case Study : In vitro experiments demonstrated that derivatives of triazolo-pyridazines decreased the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating a potential role in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-[1,2,4]triazole: A precursor in the synthesis of the target compound.
3-phenylpropylamine: Another precursor used in the synthesis.
Triazolothiadiazines: Compounds with similar triazole rings but different biological activities.
Uniqueness
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific combination of a triazole ring fused with a pyridazine ring, which imparts distinct biological properties. Its ability to act as an antimicrobial, anti-inflammatory, and anticancer agent sets it apart from other similar compounds .
Biological Activity
Overview
3-Methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridazines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of microbiology and oncology.
Target of Action
The primary target of this compound is the Cell division protein ZipA , which plays a crucial role in bacterial cell division. The compound interacts with ZipA by stabilizing FtsZ protofilaments, thereby disrupting normal cell division processes in bacteria.
Biochemical Pathways
The interaction with ZipA affects pathways related to bacterial cell division, potentially leading to bacterial cell death. This mechanism positions the compound as a candidate for developing new antibacterial agents.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Molecular Weight : 343.38 g/mol
- Chemical Formula : C15H17N5
- CAS Number : 931943-49-6
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro assays demonstrated that it can inhibit cancer cell proliferation in several cell lines. For example:
- HeLa Cells : IC50 values indicate potent antiproliferative activity.
- A549 Cells : The compound showed effectiveness against lung cancer cells with similar IC50 values as established chemotherapeutics.
Study on Antiproliferative Activity
In a comparative study involving various triazole derivatives, this compound was found to be significantly more effective than its counterparts. The study reported IC50 values ranging from 0.45 µM to 2.27 µM against different cancer cell lines including HeLa and A549 cells .
Induction of Apoptosis
Further investigations revealed that the compound induces apoptosis in cancer cells through mitochondrial depolarization and activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry and Western blot analyses, highlighting its potential as an anticancer agent .
Summary Table of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Not specified | Disruption of cell division |
| Anticancer | HeLa | 0.45 µM | Inhibition of tubulin polymerization |
| A549 | 0.43 µM | Induction of apoptosis |
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | Acetyl acetone, EtOH, 80°C | 45–60% | |
| Amine Coupling | Pd catalysts, DMF, 100°C | 30–50% | |
| Purification | Silica chromatography | >95% purity |
Basic: What analytical techniques are essential for structural characterization?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., methyl at C3, phenylpropyl at N6) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₉N₅: calculated 281.1634) .
- HPLC-PDA : Assesses purity (>98% for biological assays) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key variables to optimize:
Catalysts : Use Pd(OAc)₂/Xantphos for efficient Buchwald-Hartwig coupling, reducing side products .
Solvent Selection : Replace ethanol with DMF or THF for better solubility of intermediates .
Temperature Control : Lower coupling temperatures (60–80°C) minimize decomposition of heat-sensitive intermediates .
Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) before chromatography to remove polar impurities .
Q. Example Workflow :
- Screen 5–10 mol% catalyst loads.
- Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane).
Advanced: How can structure-activity relationships (SAR) be analyzed for kinase inhibition?
Methodological Answer:
Scaffold Modifications :
- Vary substituents at C3 (e.g., methyl vs. trifluoromethyl) and N6 (e.g., phenylpropyl vs. cyclohexyl) .
Biological Assays :
Computational Docking :
Q. Table 2: SAR Trends in Triazolo-Pyridazines
| Substituent | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-CH₃, N6-PhPropyl | PIM1 | 120 ± 15 | |
| 3-CF₃, N6-Indole | BRD4 | 45 ± 8 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Assay Standardization :
Control Compounds :
- Include reference inhibitors (e.g., SGI-1776 for PIM1) to calibrate activity .
Meta-Analysis :
- Compare datasets using statistical tools (e.g., one-way ANOVA) to identify outliers or assay-specific biases .
Q. Case Study :
- Compound 3-methyl-N-(3-phenylpropyl)-... showed IC₅₀ = 120 nM in one study but no activity in another . Analysis revealed differences in cell lines (prostate cancer vs. lymphoma) and ATP levels .
Advanced: What computational protocols are recommended for docking studies?
Methodological Answer:
Protein Preparation :
Ligand Preparation :
Docking Parameters :
Q. Validation :
Advanced: How to assess purity and stability under varying conditions?
Methodological Answer:
Stability Studies :
- Store at 4°C (dark, desiccated) and monitor degradation via HPLC at 0, 1, 3, 6 months .
Forced Degradation :
- Expose to UV light (254 nm, 48 hours) or acidic conditions (0.1 M HCl, 24 hours) to identify degradation products .
Q. Table 3: Stability Profile
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, light | 15% (6 months) | N-Oxide derivative |
| 40°C, dark | 5% (6 months) | None detected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
